
4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography .
化学反応の分析
Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce tetrahydroquinoxaline derivatives .
科学的研究の応用
4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and neurorestorative actions.
N-Methyl-tetrahydroisoquinoline: Exhibits unique biological activities, including neuroprotection.
Uniqueness: 4-Methyl-1,2,3,4-tetrahydroquinoxalin-6-oldihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to therapeutic research .
特性
分子式 |
C9H14Cl2N2O |
|---|---|
分子量 |
237.12 g/mol |
IUPAC名 |
4-methyl-2,3-dihydro-1H-quinoxalin-6-ol;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-11-5-4-10-8-3-2-7(12)6-9(8)11;;/h2-3,6,10,12H,4-5H2,1H3;2*1H |
InChIキー |
GFSYBCMFXRFHFS-UHFFFAOYSA-N |
正規SMILES |
CN1CCNC2=C1C=C(C=C2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
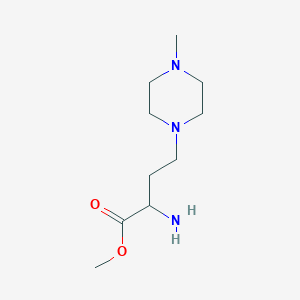

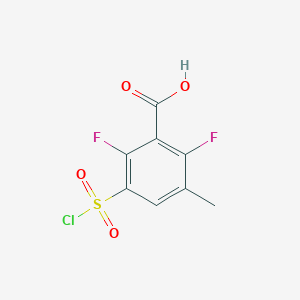
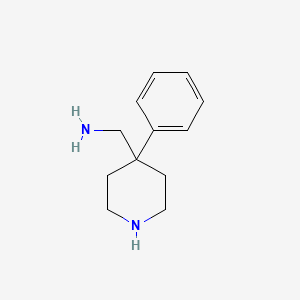
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
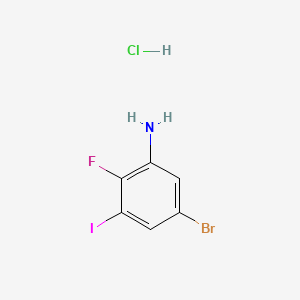
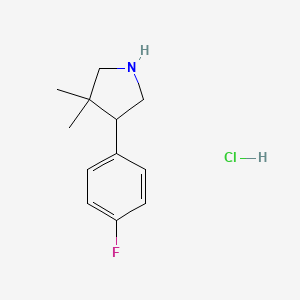
![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)
